tert-butylN-(1-bromobutan-2-yl)carbamate
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Overview
Description
tert-Butyl N-(1-bromobutan-2-yl)carbamate is a chemical compound with the molecular formula C9H18BrNO2 and a molecular weight of 252.15 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-(1-bromobutan-2-yl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbamate with 1-bromo-2-butanol under specific conditions . The reaction typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the formation of the desired product. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of tert-butyl N-(1-bromobutan-2-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production process may also involve additional purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1-bromobutan-2-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized products, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution Reactions: Base (e.g., NaH, K2CO3), solvent (e.g., THF, DMF), nucleophile (e.g., amine, thiol)
Reduction Reactions: Reducing agent (e.g., LiAlH4, NaBH4), solvent (e.g., ether, THF)
Oxidation Reactions: Oxidizing agent (e.g., hydrogen peroxide, potassium permanganate), solvent (e.g., water, acetone)
Major Products Formed
Substitution Reactions: Substituted carbamates
Reduction Reactions: Corresponding amines
Oxidation Reactions: Oxidized carbamates
Scientific Research Applications
tert-Butyl N-(1-bromobutan-2-yl)carbamate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-butyl N-(1-bromobutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on target molecules . This interaction can lead to the modification of biological macromolecules such as proteins and nucleic acids, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
tert-Butyl N-(1-bromobutan-2-yl)carbamate is unique due to its specific structure and reactivity. The presence of the bromine atom and the tert-butyl carbamate group allows for a wide range of chemical modifications and applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in synthetic chemistry .
Properties
Molecular Formula |
C9H18BrNO2 |
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Molecular Weight |
252.15 g/mol |
IUPAC Name |
tert-butyl N-(1-bromobutan-2-yl)carbamate |
InChI |
InChI=1S/C9H18BrNO2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12) |
InChI Key |
LHUZRZWPDFETMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CBr)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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